molecular formula C18H22N10 B2560153 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2319635-31-7

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2560153
CAS No.: 2319635-31-7
M. Wt: 378.444
InChI Key: QFALYRNHHIGXDO-UHFFFAOYSA-N
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Description

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound It features a unique structure combining triazolo and pyrimidine rings, which are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves the annulation of triazole and pyrimidine rings. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases with iron (III) chloride .

Industrial Production Methods

Industrial production of this compound may utilize microwave-mediated, catalyst-free synthesis methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include iron (III) chloride for oxidation and orthoesters or chloroanhydrides for condensation reactions . Microwave irradiation is also used to enhance reaction rates and yields .

Major Products

The major products formed from these reactions are various substituted triazolo-pyrimidine derivatives, which exhibit significant biological activities .

Scientific Research Applications

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is unique due to its combination of triazolo and pyrimidine rings, which confer distinct biological activities

Properties

IUPAC Name

5,6-dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N10/c1-12-13(2)21-18-19-11-20-28(18)17(12)26-8-4-7-25(9-10-26)16-6-5-15-23-22-14(3)27(15)24-16/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFALYRNHHIGXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCCN(CC3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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